molecular formula C9H8F2O3 B3003783 2-(Difluoromethyl)-6-methoxybenzoic acid CAS No. 1785583-39-2

2-(Difluoromethyl)-6-methoxybenzoic acid

Cat. No.: B3003783
CAS No.: 1785583-39-2
M. Wt: 202.157
InChI Key: CIJJYLBFZFBKJR-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-6-methoxybenzoic acid (CAS 1785583-39-2) is a benzoic acid derivative of high interest in pharmaceutical and organic chemistry research. This compound serves as a versatile building block, particularly in the synthesis of more complex molecules for drug discovery programs . Its molecular formula is C9H8F2O3, with a molecular weight of 202.16 g/mol . The structure features a difluoromethyl group at the 2-position and a methoxy group at the 6-position of the benzoic acid ring. The presence of the difluoromethyl group is a common strategy in medicinal chemistry to modulate the lipophilicity, metabolic stability, and bioavailability of lead compounds, making this a valuable reagent for analog synthesis . The compound has a calculated LogP of 1.86, indicating moderate lipophilicity, and a polar surface area of 47 Ų . This product is offered with a purity of 95% and is available for immediate shipment from stock . It is intended for Research Use Only and is not approved for use in humans, animals, or as a food additive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethyl)-6-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4,8H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJJYLBFZFBKJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785583-39-2
Record name 2-(difluoromethyl)-6-methoxybenzoic acid
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Synthetic Methodologies for 2 Difluoromethyl 6 Methoxybenzoic Acid and Analogues

Strategic Approaches for Difluoromethyl Group Introduction

The incorporation of a difluoromethyl group onto an aromatic ring, such as in 2-(difluoromethyl)-6-methoxybenzoic acid, can be achieved through various strategic approaches. These methods are broadly categorized based on the timing and mechanism of the C-CF2H bond formation. A key strategy involves the direct introduction of the CF2H unit onto a pre-functionalized aromatic scaffold.

Direct Difluoromethylation Techniques

Direct difluoromethylation has emerged as a powerful tool for the synthesis of CF2H-containing molecules, offering atom economy and synthetic efficiency by avoiding lengthy multi-step sequences. These techniques typically involve the formation of a C(sp²)–CF2H bond on an aromatic or heteroaromatic ring system through the reaction of a suitable precursor with a difluoromethylating agent.

Among the most effective methods for direct difluoromethylation are those catalyzed by transition metals. These processes facilitate the cross-coupling of aryl electrophiles (like halides or triflates) or organometallic reagents with a source of the difluoromethyl group. The choice of metal catalyst—typically copper, palladium, or nickel—is critical and influences the reaction conditions, substrate scope, and functional group tolerance. nih.govacs.orgbeilstein-journals.org

Copper-catalyzed reactions represent a cost-effective and versatile method for the difluoromethylation of aryl halides. These processes often employ a difluoromethyl source such as a (difluoromethyl)zinc reagent. acs.orgnih.gov One notable approach involves the copper-catalyzed reaction of aryl iodides with (DMPU)₂Zn(CF₂H)₂ in DMPU at elevated temperatures, which proceeds without the need for additional ligands. acs.org This method is particularly effective for aryl iodides bearing electron-withdrawing substituents. acs.orgcas.cn

Another strategy involves a two-step sequence where aryl iodides first react with α-silyldifluoroacetates using a copper catalyst, followed by hydrolysis and decarboxylation to yield the difluoromethyl aromatic product. acs.org Furthermore, the challenge of using less reactive aryl bromides and chlorides can be overcome by incorporating ortho-directing groups on the substrate, which accelerate the crucial oxidative addition step at the copper center. nih.gov The engagement of unactivated alkyl halides in copper-catalyzed difluoromethylation has also been achieved through a novel strategy involving the generation of alkyl radicals via halogen abstraction by aryl radicals. researchgate.netnih.govresearchgate.net

Table 1. Examples of Copper-Catalyzed Difluoromethylation of Aryl Halides.
Catalyst SystemAryl HalideCF₂H SourceKey ConditionsYieldReference
CuI (10 mol%)Ethyl 2-iodobenzoate(DMPU)₂Zn(CF₂H)₂DMPU, 60 °C, 24 h90% acs.org
CuIElectron-deficient aryl iodides(DMPU)₂Zn(CF₂H)₂DMPU, 60 °CModerate to High cas.cn
Copper CatalystAryl Iodidesα-silyldifluoroacetatesDMSO or DME, then hydrolysis/decarboxylationModerate to Good acs.org
(IPr)CuI–Cl (20 mol%)Aryl Bromides with directing groupTMSCF₂HMF salt, 120 °C, 24 hVariable nih.gov

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been successfully applied to difluoromethylation reactions. These methods can accommodate a wide array of substrates, including the more challenging and abundant aryl chlorides. nih.gov A common and effective difluoromethylating agent in these reactions is (trimethylsilyl)difluoromethane (TMSCF₂H). nih.gov For instance, catalyst systems like Pd(dba)₂/BrettPhos or Pd(PᵗBu₃)₂ have proven effective for the difluoromethylation of various aryl chlorides and bromides. nih.gov

The scope of palladium-catalyzed difluoromethylation extends to heteroaryl halides, providing a general method for incorporating the CF₂H group into medicinally relevant scaffolds. nih.gov Challenges such as the slower reductive elimination from heteroaryl-palladium intermediates can be overcome with appropriate ligand selection. nih.gov More recently, palladium catalysis has been used for the aryldifluoromethylation of aryl halides with aryldifluoromethyl trimethylsilanes, creating diaryl difluoromethanes, which are valuable motifs in medicinal chemistry. escholarship.orgescholarship.org Additionally, a divergent approach allows for either difluoromethylation or difluoromethylcarbonylation of aryl sulfonium salts by selecting the appropriate palladium catalyst and conditions. acs.org

Table 2. Overview of Palladium-Catalyzed Difluoromethylation Reactions.
Catalyst SystemSubstrateCF₂H SourceKey ConditionsProduct TypeReference
Pd(dba)₂/BrettPhos or Pd(PᵗBu₃)₂Aryl Chlorides/BromidesTMSCF₂H-Difluoromethylated Arenes nih.gov
Palladium/Bimetallic Pd/AgHeteroaryl HalidesTMSCF₂HMild ConditionsDifluoromethylated Heteroarenes nih.gov
[Pd(allyl)Cl]₂/Dialkylaryl phosphineAryl HalidesTMSCF₂Ar'-Diaryl difluoromethanes escholarship.orgescholarship.org
Pd(dba)₂/RuPhosAryl Thianthrenium Salts(DMPU)₂Zn(CF₂H)₂-Difluoromethylated Arenes acs.org

Nickel catalysis offers a compelling alternative to palladium, often providing complementary reactivity and being more cost-effective. Nickel-catalyzed methods have been developed for the difluoromethylation of a broad range of (hetero)aryl chlorides using the abundant and inexpensive industrial reagent chlorodifluoromethane (ClCF₂H). nih.govresearchgate.net This reductive cross-coupling reaction proceeds under mild conditions and demonstrates high efficiency and scalability. nih.govresearchgate.net Mechanistic studies suggest the involvement of a difluoromethyl radical, starting with the oxidative addition of the aryl chloride to a Ni(0) species. nih.govresearchgate.netthieme-connect.de

Another significant advancement is the nickel-catalyzed cross-electrophile coupling of (hetero)aryl bromides with difluoromethyl 2-pyridyl sulfone. nih.govacs.org This method utilizes a stable, crystalline difluoromethylation reagent and is applicable to a diverse array of substrates, including precursors to pharmaceuticals. nih.govacs.org The reaction mechanism involves the formation of a •CF₂H radical. nih.gov Nickel catalysts have also been shown to be effective in coupling aryl iodides, bromides, and triflates with (difluoromethyl)zinc reagents. cas.cn

Table 3. Selected Nickel-Catalyzed Difluoromethylation Methods.
Catalyst SystemSubstrateCF₂H SourceKey FeaturesReference
Nickel Complex(Hetero)Aryl Chlorides/BromidesClCF₂HMild conditions, scalable, uses inexpensive CF₂H source. nih.govresearchgate.net
Nickel Complex(Hetero)Aryl BromidesDifluoromethyl 2-pyridyl sulfoneCross-electrophile coupling, stable crystalline reagent. nih.govacs.org
[(DPPF)Ni(cod)]Aryl Iodides/Bromides/Triflates[(DMPU)₂Zn(CF₂H)₂]Effective for electron-deficient substrates. cas.cn

Beyond the dominant use of copper, palladium, and nickel, other transition metals have been explored for catalyzing difluoromethylation reactions.

Iron: Iron-catalyzed methods provide an economical and environmentally friendly option. The first iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone has been reported, allowing for the synthesis of diverse difluoromethylated arenes under mild, low-temperature conditions. cas.cnacs.orgnih.gov The process is believed to involve radical species. cas.cnnih.gov Iron catalysis has also been applied to the aryldifluoromethylation of activated alkenes to produce difluoromethylated oxindoles. rsc.orgchemrxiv.org

Silver: Silver(I) has been used to catalyze the oxidative decarboxylation of difluoroacetates, generating a difluoromethylene radical for subsequent C–CF₂H bond formation. rsc.org Silver-mediated oxidative difluoromethylation of styrenes using TMSCF₂H has also been developed, providing a general platform for constructing various C–CF₂H bonds. researchgate.net

Zinc: While often used to prepare difluoromethylating reagents like (DMPU)₂Zn(CF₂H)₂, zinc itself can be a key component in difluoromethylation reactions. For example, zinc difluoromethanesulfinate, [Zn(SO₂CF₂H)₂], can be used for the direct difluoromethylation of heteroaromatics in a radical process. cas.cnresearchgate.net

Table 4. Examples of Difluoromethylation Using Other Transition Metals.
MetalCatalyst/ReagentSubstrateCF₂H Source / MethodReference
IronFe(acac)₃ArylzincsDifluoromethyl 2-pyridyl sulfone cas.cnacs.orgnih.gov
SilverSilver(I)VariousOxidative decarboxylation of difluoroacetates rsc.org
Zinc[Zn(SO₂CF₂H)₂]HeteroaromaticsDirect difluoromethylation with oxidant cas.cnresearchgate.net
Photocatalytic and Electrocatalytic Difluoromethylation Methods

Modern synthetic chemistry has increasingly turned to photocatalysis and electrocatalysis to drive reactions under mild and environmentally benign conditions. mdpi.comresearchgate.net These techniques provide alternative pathways for generating reactive intermediates, such as the difluoromethyl radical, without the need for harsh reagents or high temperatures. nih.gov

Photocatalytic difluoromethylation utilizes visible light to excite a photocatalyst (e.g., ruthenium or iridium complexes, or organic dyes), which then initiates a single-electron transfer (SET) process. nih.gov This process can generate a difluoromethyl radical from a suitable precursor, which then engages the aromatic substrate. rsc.orgnih.gov These reactions are known for their high efficiency, broad substrate scope, and exceptional functional group tolerance. qmul.ac.uknih.gov The development of dual-active-center covalent organic frameworks (COFs) as photocatalysts has further enhanced the efficiency of these transformations by promoting charge separation. nih.govacs.org

Electrocatalytic difluoromethylation has emerged as a powerful alternative that generates difluoromethylating species in situ under controlled redox conditions. acs.org This method avoids the use of stoichiometric chemical oxidants or reductants, aligning with the principles of green chemistry. By applying an electric potential, a precursor like sodium difluoromethanesulfinate can be oxidized at an anode to generate the difluoromethyl radical, which can then functionalize the aromatic ring. acs.org Electrochemical strategies enable chemo- and regioselective transformations that can be challenging to achieve through other means. acs.org

Table 2: Comparison of Photocatalytic and Electrocatalytic Methods

FeaturePhotocatalytic MethodsElectrocatalytic Methods
Energy Source Visible LightElectricity
Key Component Photocatalyst (e.g., Ru(bpy)3Cl2, 4CzIPN) researchgate.netnih.govElectrodes (Anode/Cathode) acs.orgacs.org
Radical Generation Single-Electron Transfer (SET) from excited photocatalyst nih.govDirect oxidation/reduction at an electrode surface acs.orgacs.org
Advantages Mild conditions, high functional group tolerance, operational simplicity acs.orgnih.govAvoids chemical oxidants/reductants, high control over redox potential, scalable acs.org
CF2H Precursors NaSO2CF2H, BrCF2CO2H, CF2HPPh3Br nih.govresearchgate.netnih.govHCF2SO2Na acs.org

Stepwise Difluoromethylation Methodologies

Stepwise methodologies involve multiple chemical transformations to construct the difluoromethyl group on the aromatic ring. These strategies often provide greater control and can be necessary when direct C–H functionalization is not feasible or regioselective.

An alternative to direct difluoromethylation is to begin with a substrate that already contains a related fluorinated group and chemically modify it. This approach leverages the availability of a wide range of fluorinated building blocks. For instance, a trifluoromethyl (–CF3) group could potentially be partially reduced to a difluoromethyl group, or a bromodifluoromethyl (–CF2Br) moiety could be converted to a –CF2H group via reductive debromination. Another strategy involves the use of fluorinated synthons that contain latent reactive sites, allowing for post-synthetic modification to install the desired functionality. rsc.org While these methods require multi-step sequences, they can offer a reliable pathway to specific isomers that may be difficult to access through direct C–H activation.

Difluorocarbene (:CF2) is a versatile and highly reactive intermediate used extensively in the synthesis of organofluorine compounds. acs.orgcas.cn It can be generated from a variety of stable, easy-to-handle precursors. nih.govresearchgate.net One common application is the O-difluoromethylation of alcohols and phenols, which proceeds via the insertion of difluorocarbene into the O–H bond. nih.govchemrevlett.com

For the synthesis of this compound, a plausible multi-step route would involve the O-difluoromethylation of a corresponding phenol precursor, followed by transformations to install the carboxylic acid group, or vice-versa. The reaction of a carboxylic acid with a difluorocarbene precursor can lead to the formation of a difluoromethyl ester. chemrevlett.com The development of advanced difluorocarbene precursors, such as (bromodifluoromethyl)trimethylsilane (TMSCF2Br), has significantly expanded the scope and utility of these reactions, allowing them to proceed under a variety of conditions. acs.orgnih.govnih.gov

Table 3: Common Difluorocarbene Precursors and Their Activation

PrecursorActivation MethodKey Features
(Bromodifluoromethyl)trimethylsilane (TMSCF2Br)Lewis base (e.g., CsF), heatHighly versatile "all-rounder" reagent, applicable in many transformations acs.orgnih.govnih.gov
Sodium chlorodifluoroacetate (ClCF2COONa)Heat (decarboxylation)Classic, cost-effective reagent, but requires high temperatures nih.gov
Difluorobromoacetic acid (BrCF2CO2H)Visible-light photocatalysisAllows for carbene generation under mild, room temperature conditions nih.gov
Difluoromethylene phosphobetaineAdditive-free thermal conditionsEffective for O-difluoromethylation of carboxylic acids chemrevlett.com
Diethyl bromodifluoromethylphosphonateBase-induced eliminationGenerates difluorocarbene for reaction with nucleophiles nih.gov

Development and Application of Novel Difluoromethylation Reagents and Building Blocks

The introduction of the difluoromethyl (CF₂H) group is a critical strategy in medicinal chemistry, as it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. The past decade has seen a significant evolution in the methods available for difluoromethylation, moving beyond harsh conditions to more user-friendly and scalable protocols. google.comoup.com

A major breakthrough was the development of radical-based reagents. In 2012, Baran and colleagues introduced zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, or DFMS), an air-stable, free-flowing white powder that serves as a potent source of the CF₂H radical. google.comoup.com This reagent allows for the direct C-H difluoromethylation of various organic substrates, including nitrogen-containing heteroarenes, under mild, open-flask conditions, often initiated by an oxidant like tert-butyl hydroperoxide (tBuOOH). oup.com

Beyond radical methods, nucleophilic difluoromethylating agents have also been advanced. An isolable and user-friendly zinc difluoromethyl reagent, (DMPU)₂Zn(CF₂H)₂, was developed to participate in transition-metal-catalyzed reactions, offering another pathway for installing the CF₂H group. nih.gov Similarly, thermally stable silver complexes, such as [(SIPr)Ag(CF₂H)], have been designed for use in mediated or catalyzed difluoromethylation reactions. nih.gov These developments have expanded the toolbox for chemists, allowing for the strategic incorporation of the difluoromethyl moiety through various mechanistic pathways, including copper-catalyzed decarboxylative difluoromethylation of aliphatic carboxylic acids. nih.gov

The table below summarizes some of the key modern reagents developed for difluoromethylation.

Reagent NameChemical FormulaTypeKey Features
Zinc DifluoromethanesulfinateZn(SO₂CF₂H)₂Radical PrecursorAir-stable, user-friendly, scalable for direct C-H functionalization. google.comoup.com
DMPU-Zinc Complex(DMPU)₂Zn(CF₂H)₂Nucleophilic SourceIsolable, used in transition-metal catalysis. nih.gov
Silver-NHC Complex[(SIPr)Ag(CF₂H)]Nucleophilic SourceThermally stable, well-defined for mediated reactions. nih.gov
Difluoromethyl Aryl SulfoneArSO₂CF₂HNucleophilic PrecursorAlternative source for difluoromethyl groups. nih.gov
CpFluors3,3-difluoro-1,2-diarylcyclopropenesDeoxyfluorinatingAll-carbon scaffold for deoxyfluorination reactions. nih.gov

Functionalization of the Benzoic Acid and Methoxybenzene Scaffolds

Once the this compound scaffold is synthesized, the carboxylic acid group serves as a versatile handle for further molecular elaboration. Its transformations allow for the creation of a diverse range of derivatives with potential applications in various fields of chemical research.

Carboxylic Acid Group Transformations of this compound

The conversion of the carboxylic acid to an ester is a fundamental transformation. For fluorinated aromatic carboxylic acids, various catalytic methods have been developed to achieve this efficiently. One modern approach involves using heterogeneous catalysts like the metal-organic framework (MOF) UiO-66-NH₂ with methanol. rsc.orgdoubtnut.com This system provides a high yield and reduces reaction times compared to traditional methods. rsc.org

Another innovative method is the use of difluoromethyl diazomethane (HCF₂CHN₂), which reacts smoothly with a broad range of carboxylic acids under mild and operationally simple conditions. nih.gov This reagent is tolerant of various functional groups, making it a valuable tool for creating difluoromethyl esters, which are of interest in their own right. nih.gov In contrast, the analogous trifluoromethyl diazomethane (CF₃CHN₂) often fails to produce esters and instead leads to N-trifluoroethyl imides, highlighting a significant "fluorine effect" where a single atom substitution dramatically alters the reaction pathway. nih.gov

The direct formation of amides from carboxylic acids without prior activation is a highly sought-after transformation due to its atom economy. Several catalytic systems have been shown to be effective for the amidation of benzoic acids. Boric acid can catalyze the direct condensation of benzoic acid and amines at reflux temperatures, proceeding through a proposed mixed anhydride intermediate that regenerates the catalyst. sciepub.comsciepub.com

Alternatively, titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines in pyridine at elevated temperatures, providing amide products in moderate to excellent yields for a wide range of substrates. nih.gov Another strategy involves the in situ generation of phosphonium salts. Reacting a carboxylic acid with triphenylphosphine and an N-haloimide (like N-chlorophthalimide) creates a reactive acyloxy-phosphonium species that is readily attacked by an amine to form the corresponding amide at room temperature. nih.gov These methods provide robust pathways for converting this compound into a variety of amide derivatives.

The carboxylic acid group can be completely removed and replaced with other functionalities through decarboxylative reactions, unlocking significant synthetic utility. These processes often proceed via radical intermediates. Photoredox catalysis, using visible light, can induce the oxidation of a carboxylate to a carboxyl radical, which rapidly extrudes CO₂ to form an aryl radical. sciepub.com This radical can then be trapped by various reagents. For example, a decarboxylative fluorination can be achieved using a fluorinating agent like Selectfluor®, converting an aliphatic carboxylic acid to an alkyl fluoride. sciepub.com

A powerful strategy for aromatic systems is decarboxylative hydroxylation, which converts benzoic acids directly into phenols. d-nb.infonih.gov This transformation can be enabled by copper catalysis under photo-irradiation, which promotes a ligand-to-metal charge transfer (LMCT) to generate the key aryl radical intermediate for subsequent C-O bond formation. d-nb.infonih.gov Such methods could theoretically be applied to this compound to yield 1-(difluoromethyl)-3-methoxybenzene, demonstrating the utility of the carboxyl group as a synthetic linchpin that can be strategically excised.

The carboxyl moiety can be selectively reduced or oxidized to access different functional groups.

Reduction: The direct reduction of benzoic acids to their corresponding benzyl alcohols is a key transformation. While sodium borohydride (NaBH₄) alone is generally ineffective, its reactivity can be enhanced. A combination of NaBH₄ and bromine (Br₂) in THF has been shown to reduce various benzoic acids to benzyl alcohols in good yields under mild conditions. sci-hub.se The classic and more powerful reducing agent, lithium aluminum hydride (LiAlH₄), is also highly effective for this conversion. doubtnut.comquora.com Furthermore, biotransformation methods using microorganisms like the fungus Cunninghamella elegans have demonstrated the efficient and selective reduction of fluorinated benzoic acids to benzyl alcohols. tandfonline.com

Oxidation: The primary oxidative pathway for the carboxyl group of benzoic acid is oxidative decarboxylation, which results in the formation of phenols. This transformation can be induced by peroxyl radicals generated from the thermal decomposition of reagents like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). nih.gov A more synthetically established method involves heating the benzoic acid with a copper catalyst in the presence of molecular oxygen. google.comoup.com This process facilitates the replacement of the carboxyl group with a hydroxyl group, providing a direct route from benzoic acids to phenols. oup.com

Methoxy (B1213986) Group Transformations in Fluoroaromatic Systems

The methoxy group in fluoroaromatic compounds like this compound is a versatile functional group. It can serve as a precursor to a highly reactive hydroxyl group or be modified to introduce other functionalities. Its electronic-donating nature also influences the reactivity of the aromatic ring.

The cleavage of the methyl-oxygen bond in aromatic methoxy ethers is a fundamental transformation, converting a relatively inert ether into a more reactive phenol. This process, known as demethylation or ether cleavage, is crucial for unmasking a hydroxyl group for further reactions or for creating key intermediates in multi-step syntheses. In the context of complex fluoroaromatic systems, achieving selective cleavage without disturbing other sensitive functional groups is paramount.

A variety of reagents have been developed for this purpose. Lewis acids are commonly employed; for instance, aluminum chloride (AlCl₃) and boron tribromide (BBr₃) are effective reagents for cleaving aromatic methoxy groups. nih.gov Research on 2,6-dimethoxyphenol has shown that Lewis acids like AlCl₃ can selectively cleave one methoxy group adjacent to a carbonyl function, a process facilitated by the formation of a complex with the Lewis acid. nih.gov A similar mechanism could be applied to derivatives of this compound.

Another strategy involves the use of trimethylsilyl iodide (TMSI), which can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI). This method was successfully used for the direct desmethylation of a complex benzamide derivative to produce a precursor for radiolabeling, highlighting its utility in preparing specialized molecules. nih.gov Radical-based reactions have also been developed, where a hydroxyl group can generate an alkoxyl radical that selectively reacts with an adjacent methoxy group, transforming it into an acetal that can be easily hydrolyzed. nih.govresearchgate.net

The derivatization of the methoxy group extends beyond simple cleavage. It can be transformed to alter the electronic properties or to prepare specific analytical probes. The conversion to a hydroxyl group, for example, allows for subsequent O-alkylation, O-acylation, or conversion to a triflate for cross-coupling reactions.

Table 1: Reagents and Conditions for Methoxy Group Cleavage
ReagentTypical ConditionsNotesReference
Boron Tribromide (BBr₃)Dichloromethane (DCM), -78°C to RTHighly effective for cleaving aryl methyl ethers. organic-chemistry.org
Aluminum Chloride (AlCl₃)Elevated temperatures, often in conjunction with a scavenger.Can achieve selective cleavage adjacent to a carbonyl group. nih.gov
Trimethylsilyl Iodide (TMSI)Generated in situ from TMSCl/NaI in acetonitrile.Effective for demethylation to create synthetic precursors. nih.gov
(Diacetoxyiodo)benzene (PhI(OAc)₂)/I₂Radical reaction conditions.Selective cleavage of methoxy groups adjacent to existing hydroxyl groups. researchgate.net

Aromatic Ring Functionalization of this compound Derivatives

Functionalization of the aromatic core of this compound allows for the introduction of new substituents that can modulate the molecule's properties. The regiochemical outcome of these reactions is governed by the directing effects of the three existing substituents: the methoxy group, the difluoromethyl group, and the carboxylic acid.

-OCH₃ (Methoxy): An activating, ortho, para-directing group.

-COOH (Carboxylic Acid): A deactivating, meta-directing group.

-CF₂H (Difluoromethyl): A deactivating, meta-directing group. nuph.edu.uaresearchgate.net

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. nih.gov For the this compound system, these reactions typically require harsh conditions to overcome the deactivating effects of the -COOH and -CF₂H groups.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a strong Lewis acid catalyst. Catalytic amounts of potent acids like perfluoroalkanesulfonic acid have been shown to be effective in acylating deactivated aromatic rings. researchgate.net

The regioselectivity will be a balance of the directing effects. The C5 position is para to the activating methoxy group and meta to both deactivating groups, making it a likely site for substitution. The C3 position is ortho to the methoxy group but may be sterically hindered.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
ReactionTypical ReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄5-Nitro-2-(difluoromethyl)-6-methoxybenzoic acid
BrominationBr₂, FeBr₃5-Bromo-2-(difluoromethyl)-6-methoxybenzoic acid
AcylationRCOCl, AlCl₃ or CF₃SO₃H5-Acyl-2-(difluoromethyl)-6-methoxybenzoic acid

Nucleophilic Aromatic Substitution (SNAr) typically requires an aromatic ring activated by strong electron-withdrawing groups and a good leaving group (such as a halogen). While the parent compound this compound does not have a suitable leaving group, its derivatives can undergo SNAr.

Remarkably, research has shown that the methoxy group in ortho-methoxybenzoic acids can itself serve as a leaving group in reactions with organolithium or Grignard reagents. researchgate.net This novel SNAr reaction proceeds without the need to protect the acidic carboxyl group and is presumed to occur via a pre-coordination of the organometallic reagent with the substrate. researchgate.net This methodology allows for the direct substitution of the methoxy group with alkyl, vinyl, or aryl nucleophiles, providing a powerful tool for creating analogues. For this to occur on the target compound, the nucleophile would replace the methoxy group at the C6 position.

Furthermore, if a halogen atom were introduced onto the ring (for example, at the 5-position via EAS), it could serve as a leaving group in a more conventional SNAr reaction, particularly given the electron-withdrawing nature of the adjacent -CF₂H and -COOH groups.

Table 3: Examples of Nucleophilic Aromatic Substitution on Benzoic Acid Derivatives
SubstrateNucleophileLeaving GroupProductReference
2-Fluorobenzoic acidPhMgBr-F2-Phenylbenzoic acid researchgate.net
2-Methoxybenzoic acidn-BuLi-OCH₃2-Butylbenzoic acid researchgate.net
PolyfluoroarenesPhenothiazine-F10-(Polyfluorophenyl)phenothiazines mdpi.com

Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. To apply these reactions to the aromatic core of this compound, a derivative containing a suitable functional handle, such as a halogen (Br, I) or a triflate (-OTf), is typically required. Such precursors can be synthesized via EAS, as discussed previously.

Once a halogenated derivative like 5-bromo-2-(difluoromethyl)-6-methoxybenzoic acid is obtained, it can be used in a variety of cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new C-C bond. springernature.com

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper co-catalyst to install an alkyne moiety.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a new C-N bond.

These reactions provide a modular approach to synthesizing a wide array of analogues by systematically varying the coupling partner. Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative for constructing C-C bonds. springernature.com

Table 4: Potential Cross-Coupling Reactions on a Halogenated Derivative
Reaction NameExample SubstrateCoupling PartnerCatalyst System (Typical)Product Structure
Suzuki Coupling5-Bromo derivativeArylboronic acidPd(PPh₃)₄, Na₂CO₃5-Aryl derivative
Sonogashira Coupling5-Iodo derivativeTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N5-Alkynyl derivative
Buchwald-Hartwig5-Bromo derivativeSecondary amine (HNR₂)Pd₂(dba)₃, BINAP, NaOtBu5-Amino (NR₂) derivative

Advanced Spectroscopic and Structural Elucidation of 2 Difluoromethyl 6 Methoxybenzoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule like 2-(Difluoromethyl)-6-methoxybenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its constitution.

The NMR spectra of this compound are defined by the interplay of its constituent functional groups. The difluoromethyl (-CHF₂) group, in particular, offers a highly characteristic set of signals due to the presence of fluorine.

¹H NMR: The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (J-coupling). This signal is a key identifier for the -CHF₂ moiety. The methoxy (B1213986) group (-OCH₃) will present as a sharp singlet. The aromatic protons on the benzene (B151609) ring will exhibit chemical shifts and coupling patterns consistent with a 1,2,3-trisubstituted system. The acidic proton of the carboxyl group (-COOH) typically appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹⁹F NMR: The two fluorine atoms of the difluoromethyl group are chemically equivalent and will produce a single signal. This signal will be split into a doublet due to coupling with the single proton of the -CHF₂ group. ¹⁹F NMR is highly sensitive and provides a clean window for observing fluorine-containing functional groups. rsc.org

¹³C NMR: The carbon atom of the difluoromethyl group is anticipated to resonate as a triplet due to one-bond coupling with the two fluorine atoms. The carbon of the methoxy group will appear as a singlet in the aliphatic region. The spectrum will also feature signals for the carboxyl carbon and the six aromatic carbons, with their chemical shifts influenced by the electronic effects of the substituents. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in definitively assigning each proton and carbon signal. rsc.org

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 10.0 - 13.0 br s - -COOH
6.8 - 7.6 m - Ar-H
6.6 - 7.2 (¹JHF) t ~56 Hz -CHF₂
3.8 - 4.0 s - -OCH₃
¹³C 165 - 170 s - -COOH
110 - 160 m - Ar-C
110 - 120 (¹JCF) t ~240 Hz -CHF₂
55 - 60 s - -OCH₃

Note: Predicted values are based on typical chemical shifts for similar functional groups and substitution patterns.

X-ray Crystallography for Solid-State Structure Determination

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides the definitive atomic arrangement of a molecule in its solid, crystalline state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions.

For this compound, a key structural feature observed in the solid state would likely be the formation of hydrogen-bonded dimers. Like most carboxylic acids, two molecules are expected to associate via strong O-H···O hydrogen bonds between their carboxyl groups, forming a characteristic centrosymmetric R²₂(8) ring motif. researchgate.net

The steric hindrance imposed by the two ortho-substituents (difluoromethyl and methoxy) is expected to influence the molecule's conformation. Specifically, the carboxyl group may be twisted out of the plane of the benzene ring. In the related structure of 2,6-difluorobenzoic acid, the dihedral angle between the carboxyl group and the benzene ring is 33.70°. researchgate.net A similar non-planar arrangement would be anticipated for this compound to minimize steric repulsion between the ortho groups. Analysis of the crystal packing would also reveal other intermolecular forces, such as C-H···F or C-H···O interactions, that govern the three-dimensional crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. nih.gov These two methods are often complementary.

The IR and Raman spectra of this compound would be dominated by vibrations associated with its key functional groups:

Carboxyl Group: A very broad O-H stretching band is expected in the IR spectrum, typically between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer. A strong C=O stretching vibration will appear around 1700 cm⁻¹.

Difluoromethyl Group: C-F stretching vibrations are typically strong in the IR spectrum and appear in the 1100-1000 cm⁻¹ region.

Methoxy Group: The C-O-C asymmetric and symmetric stretching vibrations will produce signals, often around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. The C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

Aromatic Ring: C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching is typically seen just above 3000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Frequency (cm⁻¹) Intensity
O-H stretch (in dimer) IR 2500 - 3300 Strong, Broad
Aromatic C-H stretch IR, Raman 3000 - 3100 Medium
Aliphatic C-H stretch IR, Raman 2850 - 2980 Medium
C=O stretch IR, Raman 1680 - 1720 Strong
Aromatic C=C stretch IR, Raman 1450 - 1600 Medium-Strong
C-F stretch IR 1000 - 1100 Strong

Note: These are approximate frequency ranges and can be influenced by the molecular environment and physical state. researchgate.netnist.govscilit.com

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. It also provides structural information through the analysis of fragmentation patterns that arise when the molecule is ionized. kobv.de

For this compound (C₉H₈F₂O₃), HRMS would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion ([M]⁺ or [M-H]⁻).

Under electron ionization (EI), the molecular ion would undergo characteristic fragmentation. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for benzoic acids often include:

Loss of a hydroxyl radical (•OH): Formation of an acylium ion [M-OH]⁺. For benzoic acid itself, this results in the benzoyl cation at m/z 105. docbrown.info

Loss of the entire carboxyl group (•COOH): Leading to the [M-COOH]⁺ ion.

Decarboxylation: Loss of CO₂ from the molecular ion.

For this specific molecule, additional fragmentation pathways involving the ortho substituents would be expected:

Loss of a methoxy radical (•OCH₃).

Cleavage involving the difluoromethyl group, such as the loss of •CHF₂.

The analysis of these fragments using high-resolution detection allows for the unambiguous assignment of the elemental formula for each peak, providing strong evidence for the proposed fragmentation mechanisms and, by extension, the structure of the parent molecule. researchgate.net

Computational Chemistry and Mechanistic Insights into 2 Difluoromethyl 6 Methoxybenzoic Acid Transformations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for studying the electronic structure and energetics of molecules, making it ideal for investigating reaction pathways and chemical reactivity.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and intermediates. This provides a step-by-step view of how reactants are converted into products.

For the synthesis of 2-(Difluoromethyl)-6-methoxybenzoic acid, a key step is the introduction of the difluoromethyl (CF₂H) group. One common method for O-difluoromethylation involves the use of reagents that generate difluorocarbene (:CF₂), which then reacts with a carboxylate salt. chemrevlett.com DFT can be employed to model this process. The proposed mechanism would involve:

Formation of difluorocarbene from a precursor like 2,2-difluoro-2-(fluorosulfonyl)acetic acid. chemrevlett.com

Nucleophilic attack of the carboxylate of 6-methoxybenzoic acid on the difluorocarbene.

Subsequent protonation to yield the final product.

DFT calculations would elucidate the energetics of this pathway, determining the activation energy for each step. For instance, the transition state for the C-C bond formation between the carboxylate oxygen and :CF₂ could be located and its energy calculated. This helps in understanding the reaction kinetics and identifying the rate-determining step. mdpi.com

Furthermore, DFT can be used to explore subsequent functionalization reactions, such as electrophilic aromatic substitution on the benzene (B151609) ring. By calculating the energy profiles for substitution at different positions, the most favorable pathway can be determined.

Reaction Step Description Hypothetical ΔG‡ (kcal/mol) Hypothetical ΔG (kcal/mol)
1:CF₂ Formation15.25.8
2Nucleophilic Attack12.5-25.3
3Protonation4.1-15.7
This interactive table presents hypothetical free energy values for the difluoromethylation of a generic benzoic acid, illustrating typical data obtained from DFT studies.

The carbon-fluorine bond is the strongest single bond in organic chemistry, yet its selective activation is a key transformation for creating novel fluorinated molecules. mdpi.com DFT is a primary tool for investigating the high energy barriers associated with C-F bond cleavage. nih.gov For this compound, computational analysis can explore potential reactions involving the C-F bonds of the difluoromethyl group.

Studies on similar fluoro-aromatics show that C-F activation can be achieved using transition metal catalysts or strong reducing agents. mdpi.comnih.gov A DFT study would model the interaction of a catalyst with the difluoromethyl group. This involves calculating:

Oxidative Addition: The energy barrier for the insertion of a metal catalyst into a C-F bond.

Bond Dissociation Energy (BDE): The energy required to homolytically cleave the C-F bond.

Electron Transfer: The feasibility of a single-electron transfer (SET) mechanism to form a radical anion, which subsequently loses a fluoride ion.

These calculations can predict which C-F bond is more susceptible to activation and what type of reagent would be most effective, guiding the design of new synthetic methodologies for the downstream functionalization of the difluoromethyl moiety. nih.gov

DFT can predict where a molecule is most likely to react (regioselectivity) in processes like electrophilic or nucleophilic aromatic substitution. This is achieved by calculating various reactivity descriptors derived from the molecule's electronic structure. researchgate.net

For this compound, the aromatic ring has three open positions for substitution. The directing effects of the existing substituents—the electron-withdrawing difluoromethyl group, the electron-donating methoxy (B1213986) group, and the carboxylic acid group—create a complex reactivity pattern.

Computational methods can predict the outcome by:

Modeling Reaction Intermediates: Calculating the relative stability of the Wheland intermediates (sigma complexes) formed upon attack of an electrophile at each possible position. The position leading to the most stable intermediate corresponds to the major product.

Calculating Reactivity Indices: Using conceptual DFT, indices such as Fukui functions and local softness can be calculated. These values indicate the most nucleophilic (for electrophilic attack) or electrophilic (for nucleophilic attack) sites on the molecule.

Mapping Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution. Regions of negative potential (red/yellow) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack.

These predictive models are highly valuable for synthetic planning, reducing the need for extensive experimental screening of reaction conditions. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While DFT is excellent for static structures and reaction paths, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD is particularly useful for conformational analysis, which is crucial for understanding a molecule's shape, flexibility, and intermolecular interactions. rsc.org

MD simulations, often using force fields like GAFF, can explore the conformational landscape by simulating the molecule's movement over nanoseconds or longer. ucl.ac.uk This allows for:

Identification of Stable Conformers: Determining the low-energy conformations that the molecule preferentially adopts. For instance, the orientation of the carboxylic acid group relative to the methoxy group can be influenced by intramolecular hydrogen bonding.

Calculation of Rotational Barriers: Quantifying the energy required to rotate around specific bonds, revealing the molecule's flexibility.

Analysis of Intramolecular Interactions: Studies on other difluorinated compounds show that weak interactions, such as C-H···O or C-H···F hydrogen bonds, can significantly influence conformational preferences. nih.govnih.gov MD simulations can identify and quantify these interactions.

Dihedral Angle Description Predicted Stable Conformation(s) Hypothetical Rotational Barrier (kcal/mol)
C2-C1-C(O)OHCarboxylic Acid OrientationPlanar with ring, syn/anti to methoxy4-6
C1-C6-O-CH₃Methoxy Group OrientationPlanar or slightly out-of-plane2-4
C1-C2-C-F₂HDifluoromethyl Group RotationStaggered conformations1-3
This interactive table outlines the key rotational degrees of freedom in this compound and provides plausible conformational data that could be obtained from MD and DFT calculations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations provide fundamental information about a molecule's electronic properties, which are directly linked to its chemical reactivity. researchgate.net Key parameters include Frontier Molecular Orbitals (FMOs) and global reactivity descriptors.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity. dntb.gov.ua

Global Reactivity Descriptors: These parameters, derived from HOMO and LUMO energies, quantify reactivity.

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge.

For this compound, these descriptors would be calculated to compare its reactivity to other benzoic acid derivatives and to understand how the combination of substituents modulates its electronic properties. researchgate.netnih.gov

Descriptor Formula Hypothetical Value Interpretation
E(HOMO)--6.8 eVElectron-donating ability
E(LUMO)--1.5 eVElectron-accepting ability
Energy Gap (ΔE)E(LUMO) - E(HOMO)5.3 eVHigh kinetic stability
Hardness (η)(E(LUMO) - E(HOMO))/22.65 eVModerately hard molecule
Electrophilicity (ω)μ²/2η (where μ = (E(HOMO)+E(LUMO))/2)2.58 eVGood electrophile
This interactive table lists key electronic structure parameters and global reactivity descriptors with illustrative values for this compound, explaining their chemical significance.

Investigation of Solvent Effects on Reaction Energetics and Pathways

Reactions are almost always performed in a solvent, which can significantly influence reaction rates and mechanisms. Computational chemistry can model these solvent effects using either implicit or explicit solvent models.

Implicit Solvation Models (e.g., PCM): The Polarizable Continuum Model (PCM) treats the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient and effective at capturing bulk electrostatic effects. It can be used to recalculate the energies of reactants, transition states, and products in different solvents to see how polarity affects the reaction profile. For instance, polar solvents may preferentially stabilize charged intermediates or transition states, thereby lowering the activation energy. researchgate.net

Explicit Solvation Models: In this method, individual solvent molecules are included in the calculation. This is more computationally intensive but is necessary for modeling specific solute-solvent interactions, such as hydrogen bonding. ucl.ac.uk For this compound, the carboxylic acid group can act as both a hydrogen bond donor and acceptor. In protic solvents like water or ethanol, explicit solvent molecules would be included in the DFT or MD simulation to accurately model how hydrogen bonding affects its conformation and reactivity. jbiochemtech.com

Studies on substituted benzoic acids have shown that the degree of solute-solvent hydrogen bonding can inhibit or promote the formation of molecular self-associates (dimers), which in turn affects properties like solubility and crystallization behavior. ucl.ac.ukacs.org Computational investigation of solvent effects is therefore crucial for bridging the gap between theoretical gas-phase calculations and real-world experimental conditions. bris.ac.uk

Strategic Applications in Advanced Chemical Synthesis and Materials Science Research

2-(Difluoromethyl)-6-methoxybenzoic acid as a Versatile Synthetic Building Block for Complex Molecules

This compound is a valuable precursor for the synthesis of complex, biologically active molecules and functional materials. The presence of three distinct functional moieties—the carboxylic acid, the difluoromethyl group, and the methoxy (B1213986) group on an aromatic ring—provides a platform for diverse chemical transformations.

The carboxylic acid group is a versatile handle for a wide range of reactions, including amidation, esterification, and conversion to other functional groups. This allows for the straightforward linkage of the difluoromethylated methoxybenzoyl scaffold to other molecular fragments. For instance, in drug discovery, the carboxylic acid can be coupled with amines to form amides, a common linkage in pharmaceutical compounds.

The difluoromethyl group, while relatively inert, can influence the electronic properties of the aromatic ring and participate in non-covalent interactions, such as hydrogen bonding. Its presence can enhance metabolic stability and modulate the acidity of the carboxylic acid. The methoxy group, an electron-donating group, can direct further electrophilic aromatic substitution reactions, although the sterically hindered nature of the 2,6-disubstituted ring must be considered.

Recent synthetic methodologies have focused on the direct O-difluoromethylation of carboxylic acids using reagents like TMSCF2Br, offering a streamlined approach to difluoromethyl esters. acs.orgchemrevlett.com While these methods are typically used to modify existing carboxylic acids, the stability of the C-CF2H bond in this compound makes it a robust building block for multi-step syntheses. The compound can be employed in the synthesis of various heterocyclic systems and complex natural product analogs where the difluoromethyl-methoxyphenyl motif is desired for its unique electronic and steric properties.

Below is a table summarizing the potential synthetic transformations of this compound:

Functional Group Potential Reactions Applications
Carboxylic AcidAmidation, Esterification, Reduction to alcohol, Conversion to acid chloride, DecarboxylationLinkage to other molecules, Synthesis of pharmaceuticals, Polymer synthesis
Difluoromethyl GroupC-H activation (challenging), Influence on electronic propertiesModulation of biological activity, Material property tuning
Methoxy GroupO-demethylation, Directing group for electrophilic substitutionIntroduction of new functional groups, Synthesis of substituted aromatics
Aromatic RingNucleophilic aromatic substitution (with activation), Metal-catalyzed cross-couplingConstruction of complex aromatic systems

Incorporation of Difluoromethylated Benzoic Acid Derivatives into Functional Materials

The unique properties imparted by the difluoromethyl group make benzoic acid derivatives containing this moiety attractive for the development of advanced functional materials.

While direct polymerization of this compound is not widely reported, its derivatives can be valuable monomers for specialty polymers. Fluorinated polymers are known for their enhanced thermal stability, chemical resistance, and unique surface properties. mdpi.com The incorporation of the difluoromethylphenyl moiety into polymer backbones, such as polyamides or polyesters, could lead to materials with tailored characteristics.

For example, the carboxylic acid functionality of this compound can be converted to an acid chloride or ester, which can then be used in condensation polymerization with diamines or diols to produce polyamides or polyesters, respectively. The presence of the difluoromethyl and methoxy groups would be expected to influence the polymer's properties, such as:

Solubility: The fluorinated group might enhance solubility in specific organic solvents.

Thermal Stability: The strong C-F bonds can contribute to higher degradation temperatures.

Dielectric Constant: Fluorination often leads to a lower dielectric constant, which is desirable for microelectronics applications. researchgate.net

Surface Properties: The presence of fluorine can lead to low surface energy and hydrophobicity.

A hypothetical polymerization reaction is shown below:

A difunctionalized derivative of this compound in a polycondensation reaction.

The structural and electronic features of this compound make it a candidate for the design of advanced materials with tunable properties, such as metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. rsc.orgwpi.edu The properties of MOFs, including their pore size, surface area, and catalytic activity, can be tuned by modifying the organic linker.

The use of functionalized benzoic acids as ligands in MOF synthesis is well-established. researchgate.net The difluoromethyl and methoxy groups on the benzene (B151609) ring of this compound could influence the resulting MOF's properties in several ways:

Framework Topology: The steric bulk of the substituents could direct the formation of specific framework structures.

Pore Environment: The difluoromethyl and methoxy groups would line the pores of the MOF, creating a unique chemical environment for guest molecules. The CF2H group could act as a hydrogen bond donor, enhancing interactions with specific adsorbates.

Catalytic Activity: If the MOF is used as a catalyst, the electronic properties of the functionalized ligand could modulate the activity of the metal centers.

For example, a MOF constructed with a derivative of this compound could be designed for selective gas separation, where the specific interactions with the functionalized pores would allow for the preferential adsorption of one gas over another.

Development of Chiral Difluoromethylated Scaffolds

Chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different biological activities. The synthesis of enantiomerically pure compounds containing difluoromethylated stereocenters is therefore of significant interest. While this compound is achiral, it can be used as a starting material for the synthesis of chiral difluoromethylated scaffolds.

One approach is the asymmetric functionalization of the aromatic ring or the carboxylic acid group. For instance, an asymmetric catalytic reaction could be used to introduce a chiral center elsewhere in a molecule derived from this benzoic acid.

Alternatively, chiral resolution of a racemic derivative of this compound could be performed. wikipedia.org This would involve reacting the racemic acid with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization. The resolved enantiomers could then be used as chiral building blocks in further syntheses. The development of enzymatic resolution methods for fluorinated arylcarboxylic acids also presents a promising avenue for obtaining chiral difluoromethylated compounds. mdpi.com

The table below outlines potential strategies for generating chiral scaffolds from this compound:

Strategy Description Potential Outcome
Asymmetric SynthesisUsing a chiral catalyst to introduce a stereocenter into a derivative of the starting material.Enantiomerically enriched products with a difluoromethylated methoxyphenyl group.
Chiral ResolutionSeparating a racemic mixture of a chiral derivative using a chiral resolving agent or chiral chromatography.Isolation of individual enantiomers of a chiral difluoromethylated benzoic acid derivative.
Enzymatic DeracemizationUtilizing enzymes to selectively transform one enantiomer of a racemic mixture.Production of one enantiomer in high purity.

Applications in Ligand Design for Catalysis

The design of ligands is central to the development of efficient and selective transition metal catalysts. The electronic and steric properties of a ligand play a crucial role in determining the outcome of a catalytic reaction. Substituted benzoic acids and their derivatives can serve as or be incorporated into ligands for various catalytic transformations.

The this compound scaffold offers interesting features for ligand design. The carboxylate group can coordinate to a metal center, while the difluoromethyl and methoxy groups can tune the electronic and steric environment around the metal. The electron-withdrawing nature of the difluoromethyl group can influence the electron density at the metal center, which in turn can affect the catalyst's reactivity and selectivity.

For example, a bidentate ligand could be synthesized by functionalizing the benzoic acid with another coordinating group. This ligand could then be used to form a chiral-at-metal complex, where the stereochemistry is defined by the arrangement of the ligands around the metal center. rsc.org Such catalysts could be employed in asymmetric catalysis to produce enantiomerically pure products. The steric hindrance provided by the 2,6-disubstitution pattern could also be exploited to create a specific coordination environment that favors a particular reaction pathway.

Future Directions and Research Challenges in Difluoromethylated Benzoic Acid Chemistry

Development of Sustainable and Green Synthetic Routes for Difluoromethylated Aromatics

A major challenge in the synthesis of difluoromethylated aromatics is the development of environmentally benign and atom-economical methods. researchgate.net Traditional methods often rely on harsh reagents and produce significant waste. Future research is directed towards greener alternatives.

One promising avenue is the use of organophotocatalysis, which can proceed under mild conditions. nih.gov For instance, a direct C–H difluoromethylation of heterocycles has been developed using O2 as a green oxidant, avoiding the need for metal additives and pre-functionalization of substrates. nih.gov Another sustainable approach involves utilizing fluoroform (CHF3), a large-volume by-product of industrial processes, as the difluoromethylating agent. sci-hub.sersc.org Continuous flow protocols are being developed to safely and efficiently use fluoroform for the Cα-difluoromethylation of protected α-amino acids, a process that is highly atom-efficient. sci-hub.sersc.org

Furthermore, conducting fluoroalkylation reactions in aqueous media is a key goal for green chemistry. rsc.org While many of these reactions were traditionally considered hydrophobic, recent progress has enabled the use of water as a solvent or co-solvent, reducing the reliance on volatile organic compounds. rsc.org The development of new catalytic systems and reagents is crucial for the success of these aqueous reactions. rsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Difluoromethylation

FeatureConventional MethodsGreen/Sustainable Methods
Reagents Often harsh, stoichiometric reagents (e.g., TMSCF2Br, (EtO)2POCF2Br). rsc.orgCatalytic systems, green oxidants (O2), industrial by-products (CHF3). nih.govrsc.org
Solvents Typically volatile organic compounds.Aqueous media, or solvent-free conditions (mechanochemistry). rsc.orgchinesechemsoc.org
By-products Can generate significant chemical waste.Aim for low waste and high atom economy. researchgate.netrsc.org
Conditions Often require harsh temperatures or pressures.Mild conditions (e.g., visible light, room temperature). nih.govacs.org

Expanding the Scope of Late-Stage Functionalization for Complex Fluorinated Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the direct modification of complex molecules at a late point in their synthesis. nih.govacs.org This approach enables the rapid generation of analogues for structure-activity relationship studies. The development of robust and selective methods for introducing the difluoromethyl group into complex structures is a significant area of ongoing research. nih.govrsc.orgrsc.org

Direct C–H difluoromethylation, which avoids the need for pre-functionalized substrates, is a highly attractive LSF strategy. rsc.orgresearchgate.net Methods relying on the generation of the difluoromethyl radical have been particularly successful for the functionalization of heteroaromatics. rsc.orgrsc.org For example, visible-light photoredox catalysis has enabled the C–H difluoromethylation of electron-rich heteroarenes under mild conditions. acs.org The practicability of these methods has been demonstrated by the direct difluoromethylation of biologically active molecules and pharmaceutical compounds. nih.govresearchgate.net

Future efforts will focus on expanding the substrate scope of these reactions to include a wider variety of complex molecules and improving site-selectivity. acs.org The development of new difluoromethylation reagents that are more user-friendly and efficient will also be crucial. rsc.orgrsc.org A key challenge remains the selective functionalization of specific C-H bonds in molecules with multiple potential reaction sites. acs.org

Advanced Mechanistic Understanding of Novel Fluoroalkylation Reactions

A deeper understanding of reaction mechanisms is essential for the rational design of new and improved fluoroalkylation reactions. mdpi.com Many modern difluoromethylation methods, particularly those involving photoredox catalysis, proceed through radical intermediates. rsc.orgmdpi.comresearchgate.net Elucidating the precise nature of these intermediates and the elementary steps of the catalytic cycle is a key research objective.

Various techniques are employed to study these mechanisms, including radical trapping experiments and light on-off experiments to confirm the involvement of radical species and the photochemical nature of the reaction. researchgate.net Electrochemical analysis, laser flash photolysis (LFP), and density functional theory (DFT) calculations are also used to probe the reaction pathways and identify key intermediates and transition states. mdpi.com For example, such studies have helped to identify which reagents are the most effective sources of the CF2H radical. mdpi.com

Mechanistic investigations have revealed that many C–H difluoromethylation reactions proceed through an electrophilic radical-type pathway. acs.org In other cases, difluorocarbene has been identified as a key reactive intermediate. beilstein-journals.orgchinesechemsoc.org A more nuanced understanding of these mechanisms will enable chemists to better control reaction outcomes, improve yields and selectivities, and expand the scope of difluoromethylation chemistry. mdpi.comresearchgate.net

Exploration of Undiscovered Reactivity Patterns for the Difluoromethyl Group

The difluoromethyl (CF2H) group is often installed as a stable, terminal moiety in bioactive molecules. acs.org However, recent research has begun to explore the latent reactivity of this group, treating it not just as a static bioisostere but as a functional handle for further chemical transformations.

The CF2H group is recognized as a "lipophilic hydrogen bond donor," a unique property that allows it to mimic the hydrogen-bonding capabilities of hydroxyl (-OH) or thiol (-SH) groups while increasing lipophilicity. nih.govnih.govresearchgate.net This bioisosterism has been confirmed through crystallographic, spectroscopic, and computational methods, which show the importance of CF2–H⋯O hydrogen bonds in molecular interactions. nih.gov

A significant recent development is the use of the Ar–CF2H group as a precursor to a nucleophilic difluoromethyl anion (Ar–CF2–). acs.org By combining a Brønsted superbase with a Lewis acid, it is possible to deprotonate difluoromethyl arenes, capturing the reactive Ar–CF2– fragment. acs.org This masked nucleophile can then react with a wide range of electrophiles, providing a novel route to construct benzylic difluoromethylene (Ar–CF2–R) linkages. acs.org This discovery opens up new retrosynthetic possibilities and highlights the untapped potential of the difluoromethyl group for chemical synthesis. acs.org Future research will likely uncover further unique reactivity patterns, expanding the synthetic utility of this important functional group.

Synergistic Integration of Computational and Experimental Methodologies in Organofluorine Research

The combination of computational modeling and experimental work has become an indispensable tool in modern chemical research, and the field of organofluorine chemistry is no exception. rsc.org This synergistic approach accelerates the discovery and optimization of new reactions by providing deep mechanistic insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) calculations are widely used to investigate the mechanisms of fluoroalkylation reactions. mdpi.comrsc.org These calculations can determine the energies of intermediates and transition states, helping to rationalize observed reactivities and selectivities. mdpi.comrsc.org For example, DFT studies have been used to compare different proposed mechanistic pathways, such as backside versus frontside attack in trifluoromethylation reactions using Umemoto's reagent. rsc.org In the context of difluoromethylation, computational modeling has suggested that the CF2H group in a selective inhibitor forms a beneficial hydrogen bonding interaction with a key amino acid residue in its target protein. rsc.org

This integration allows for a continuous feedback loop: experimental results can be used to validate and refine computational models, while computational predictions can guide the design of new experiments, reagents, and catalysts. mdpi.comrsc.org As computational methods become more powerful and accurate, their role in predicting reaction outcomes, understanding complex reaction networks, and designing novel fluorinated molecules will continue to grow, driving innovation in organofluorine research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(difluoromethyl)-6-methoxybenzoic acid, and what key reagents are involved?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

  • Methoxylation : Introduction of the methoxy group at the 6-position via nucleophilic substitution using methylating agents (e.g., methyl iodide) under basic conditions.
  • Difluoromethylation : The difluoromethyl group is introduced at the 2-position using reagents like diethylaminosulfur trifluoride (DAST) or via palladium-catalyzed coupling with difluoromethyl precursors.
  • Oxidation : Final oxidation of intermediates (e.g., benzyl alcohols) to the carboxylic acid using KMnO₄ or CrO₃.
  • Purification : Column chromatography or recrystallization ensures high purity.
  • Relevant Evidence: Parallel synthesis strategies for fluorinated benzoic acids are discussed in , and oxidation/reduction steps align with protocols in .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities. The difluoromethyl group shows characteristic splitting patterns (~J ~ 50 Hz for ¹H-¹⁹F coupling).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI-MS or EI-MS). For example, NIST mass spectra ( ) provide reference fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection quantifies purity (>95% typical for research-grade material).
  • Relevant Evidence: Analytical methods for related fluorinated benzoic acids are detailed in .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data for this compound across different assays?

  • Methodological Answer :

  • Assay Standardization : Control variables such as buffer pH, solvent (DMSO concentration), and cell line/pathogen strain.
  • Orthogonal Validation : Use complementary assays (e.g., enzyme inhibition, cellular viability, and biophysical binding studies).
  • Structural Analysis : X-ray crystallography or cryo-EM can confirm target engagement. Fluorine’s electron-withdrawing effects on binding ( ) may explain potency variations.
  • Relevant Evidence: Enzyme inhibition mechanisms for structurally similar compounds are described in .

Q. How does the difluoromethyl group influence the compound’s metabolic stability and pharmacokinetics in preclinical models?

  • Methodological Answer :

  • Metabolic Profiling : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS. The difluoromethyl group resists oxidative degradation compared to -CH₃.
  • LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to assess lipophilicity. Fluorine’s inductive effects reduce basicity and enhance membrane permeability ( ).
  • Relevant Evidence: Fluorine’s role in ADME properties is reviewed in .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Reagent Compatibility : Replace hazardous fluorinating agents (e.g., DAST) with safer alternatives like XtalFluor®.
  • Byproduct Management : Optimize reaction stoichiometry and temperature to minimize side products (e.g., over-oxidation).
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Relevant Evidence: Scalability challenges for fluorinated intermediates are inferred from .

Data Interpretation & Optimization

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound for specific targets?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., -OCH₃ → -OCF₃, -CF₂H → -CF₃) and test bioactivity.
  • Computational Docking : Use molecular dynamics simulations to predict binding modes. Fluorine’s stereoelectronic effects ( ) may enhance π-stacking or hydrogen bonding.
  • Pharmacophore Mapping : Identify critical functional groups (e.g., carboxylic acid for target binding) using QSAR models.
  • Relevant Evidence: SAR strategies for fluorinated inhibitors are exemplified in .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

  • Methodological Answer :

  • 2D NMR (HSQC, HMBC) : Resolves structural ambiguities in impurities (e.g., regioisomers).
  • ICP-MS : Detects heavy metal residues from catalysts.
  • Chiral HPLC : Essential if stereoisomers are present due to asymmetric centers.
  • Relevant Evidence: Impurity profiling for similar compounds is guided by .

Troubleshooting & Replication

Q. Why might synthetic yields of this compound vary between batches, and how can reproducibility be improved?

  • Methodological Answer :

  • Moisture Control : Fluorination reactions are moisture-sensitive; use anhydrous solvents and inert atmosphere.
  • Catalyst Optimization : Screen palladium/ligand systems for coupling steps (e.g., Suzuki-Miyaura in ).
  • Reagent Purity : Source high-purity starting materials (e.g., 6-methoxybenzoic acid derivatives).
  • Relevant Evidence: Batch variation mitigation aligns with protocols in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.